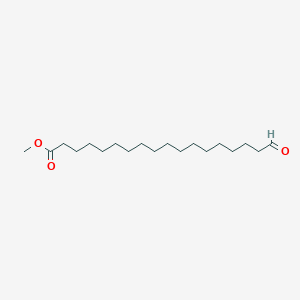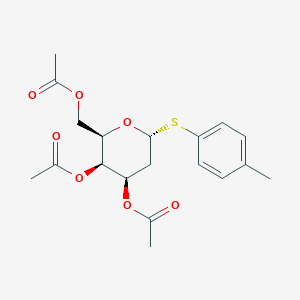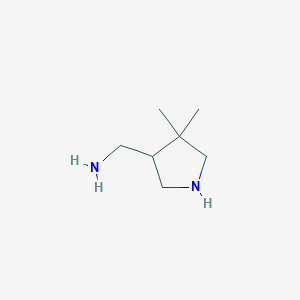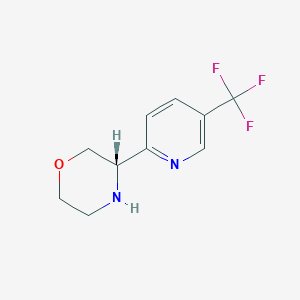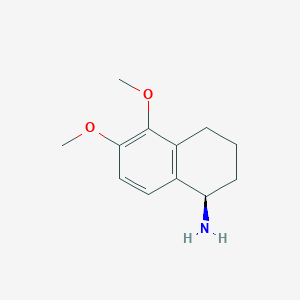
Zinc(II) 4-dodecylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc(II) 4-dodecylbenzenesulfonate is a chemical compound that combines zinc ions with 4-dodecylbenzenesulfonate. This compound is known for its surfactant properties, making it useful in various industrial applications. It is often used in formulations where both the properties of zinc and the surfactant nature of dodecylbenzenesulfonate are beneficial.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zinc(II) 4-dodecylbenzenesulfonate typically involves the reaction of zinc salts with 4-dodecylbenzenesulfonic acid. One common method is to dissolve zinc sulfate in water and then add 4-dodecylbenzenesulfonic acid under stirring conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure purity and yield. Large-scale production often uses continuous flow reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to obtain a product that meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc(II) 4-dodecylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions can convert the zinc ion back to its metallic state.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reactions: These often require catalysts such as palladium or platinum and are carried out under inert atmospheres.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Zinc(II) 4-dodecylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: It is widely used in the production of detergents, emulsifiers, and corrosion inhibitors
Mécanisme D'action
The mechanism by which Zinc(II) 4-dodecylbenzenesulfonate exerts its effects is primarily through its surfactant properties. The compound can reduce surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects. The zinc ion can also participate in catalytic processes, enhancing the reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc(II) bis(dithiocarbamate): Used in humidity sensors and has different functional properties.
Benzothiazole-substituted formazanate zinc(II) complex: Employed in resistive memory devices and has unique electrochemical properties.
Uniqueness
Zinc(II) 4-dodecylbenzenesulfonate is unique due to its combination of surfactant properties and the catalytic activity of zinc. This dual functionality makes it particularly useful in applications where both properties are required, such as in detergents and corrosion inhibitors.
Propriétés
Formule moléculaire |
C36H58O6S2Zn |
|---|---|
Poids moléculaire |
716.4 g/mol |
Nom IUPAC |
zinc;4-dodecylbenzenesulfonate |
InChI |
InChI=1S/2C18H30O3S.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h2*13-16H,2-12H2,1H3,(H,19,20,21);/q;;+2/p-2 |
Clé InChI |
FTTUSTFQYAGFDH-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


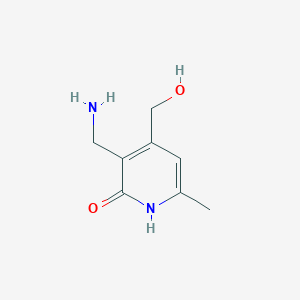
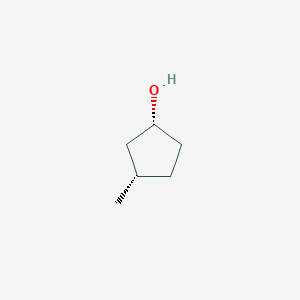

![3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12973429.png)
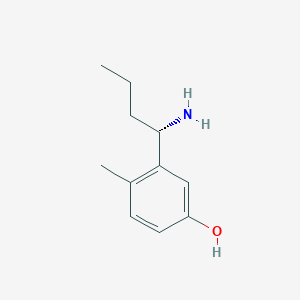
![5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)

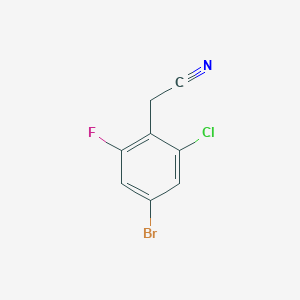
![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12973467.png)
